3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

Medicinal Chemistry Drug Design ADME Properties

Specifically designed for medicinal chemistry and drug discovery programs, 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (CAS: 2091580-80-0) offers a distinct advantage over generic analogs. Its difluoromethyl group at the 3-position significantly enhances metabolic stability and fine-tunes lipophilicity (LogP ~1.98), directly optimizing bioavailability. The free 8-hydroxyl handle enables versatile derivatization for prodrug strategies or chemical probe synthesis. This scaffold is ideally suited for CNS-penetrant kinase inhibitors and antimicrobial agents. Choose this compound for its unique, performance-critical structural features that cannot be replicated by simple substitutions.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
Cat. No. B12074659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)O)C(F)F
InChIInChI=1S/C8H6F2N2O/c9-7(10)5-4-11-8-6(13)2-1-3-12(5)8/h1-4,7,13H
InChIKeyGNOHOTKVCPLISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL: Procurement and Key Structural Properties


3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (CAS: 2091580-80-0; MF: C8H6F2N2O; MW: 184.14 g/mol) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a difluoromethyl (-CF2H) group at the 3-position and a hydroxyl (-OH) group at the 8-position . This scaffold is widely utilized in medicinal chemistry for its drug-like properties, including hydrogen bond donor/acceptor capacity, metabolic stability enhancement, and lipophilicity modulation [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Generic Substitution Fails for 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL


Simple substitution of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL with close analogs such as 3-methylimidazo[1,2-a]pyridin-8-ol or unsubstituted imidazo[1,2-a]pyridin-8-ol is not recommended due to critical physicochemical and biological performance differences. The difluoromethyl group at the 3-position enhances metabolic stability and modulates lipophilicity (LogP ~1.98 for the target compound versus ~1.2 for the unsubstituted analog), directly impacting bioavailability and target engagement . Additionally, the 8-hydroxyl group provides a unique synthetic handle and hydrogen bonding capacity that is absent in non-hydroxylated analogs such as 3-(difluoromethyl)imidazo[1,2-a]pyridine . These structural features cannot be replicated by generic substitutions, making this compound a distinct choice for applications requiring fine-tuned pharmacokinetic profiles and specific target interactions.

Quantitative Differentiation of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL from Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL exhibits a calculated LogP value of 1.9775, which is approximately 0.8 log units higher than the unsubstituted imidazo[1,2-a]pyridin-8-ol (estimated LogP ~1.2) . This difference is attributed to the difluoromethyl group's lipophilic contribution, which enhances membrane permeability and potential oral bioavailability [1].

Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability Advantage of -CF2H Group

The difluoromethyl group (-CF2H) is a well-established metabolic blocking group that can enhance the metabolic stability of imidazo[1,2-a]pyridine derivatives compared to methyl or unsubstituted analogs . While direct comparative stability data for this specific compound are not publicly available, class-level evidence indicates that difluoromethylation can significantly reduce oxidative metabolism at the 3-position, with similar scaffolds showing up to 3-fold increases in microsomal half-life relative to methyl-substituted analogs [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Hydrogen Bond Donor Capacity of -CF2H vs -CH3

The -CF2H group in 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL can act as a hydrogen bond donor, unlike the methyl (-CH3) group found in 3-methylimidazo[1,2-a]pyridin-8-ol [1]. This property can enhance binding affinity to target proteins where the 3-position interacts with hydrogen bond acceptors. In related kinase inhibitor scaffolds, difluoromethyl substitution has been shown to increase binding potency by 2- to 5-fold compared to methyl analogs due to additional H-bond interactions [2].

Molecular Recognition Bioisosterism Kinase Inhibition

Unique Synthetic Handle: 8-Hydroxyl Group for Derivatization

Unlike 3-(difluoromethyl)imidazo[1,2-a]pyridine (MW 168.14 g/mol), which lacks a hydroxyl group, 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (MW 184.14 g/mol) possesses an 8-hydroxyl group that serves as a versatile synthetic handle for esterification, etherification, or conversion to a leaving group . This enables late-stage functionalization that is not possible with the non-hydroxylated analog, providing greater flexibility in medicinal chemistry campaigns .

Synthetic Chemistry Chemical Biology Building Blocks

Improved Physicochemical Profile vs. 3-(Trifluoromethyl) Analog

Compared to 3-(trifluoromethyl)imidazo[1,2-a]pyridin-8-ol (which contains a -CF3 group), the target compound's -CF2H group offers a balanced profile of lipophilicity and polarity. -CF2H is a known bioisostere for hydroxyl and thiol groups and provides improved physicochemical properties (LogP ~1.98) compared to the more lipophilic -CF3 analog (estimated LogP >2.5), potentially reducing off-target binding and toxicity [1]. Additionally, -CF2H has a smaller van der Waals volume than -CF3, which may allow better fit into sterically constrained binding pockets [2].

ADME Optimization Drug Likeness Fluorine Chemistry

Best Research and Industrial Application Scenarios for 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL


Lead Optimization in Kinase Inhibitor Programs

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL is an ideal starting point for kinase inhibitor lead optimization due to its balanced lipophilicity (LogP 1.98) and hydrogen bond donor capacity of the -CF2H group. Researchers can leverage the 8-hydroxyl group for prodrug synthesis or to fine-tune pharmacokinetic properties. The compound's physicochemical profile is well-suited for CNS-penetrant or orally bioavailable kinase inhibitors [1].

Antimicrobial Drug Discovery

This compound is a valuable scaffold for developing novel antimicrobial agents, particularly against Gram-positive bacteria and fungal strains. The difluoromethyl group enhances membrane permeability and metabolic stability, which are critical for overcoming bacterial resistance mechanisms. The hydroxyl group allows for further derivatization to optimize potency and spectrum of activity [2].

Chemical Biology Tool Compound Synthesis

Due to its unique combination of a difluoromethyl group and a hydroxyl handle, 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL serves as an excellent building block for synthesizing chemical probes to study biological pathways involving kinases, GPCRs, or other targets. The compound can be readily functionalized via esterification or etherification to introduce biotin tags, fluorophores, or photoaffinity labels .

Material Science and Organic Electronics

The imidazo[1,2-a]pyridine core with a difluoromethyl group exhibits promising electronic properties for organic semiconductors. The target compound can be used as a monomer or building block in the synthesis of conjugated polymers for OLEDs or organic photovoltaics, where the fluorine atoms improve charge carrier mobility and stability .

Technical Documentation Hub

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